Maleimide, N-4-biphenylyl-

Vue d'ensemble

Description

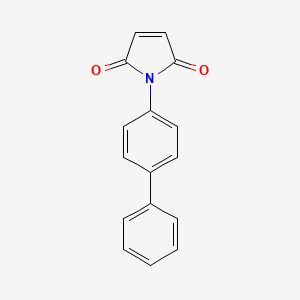

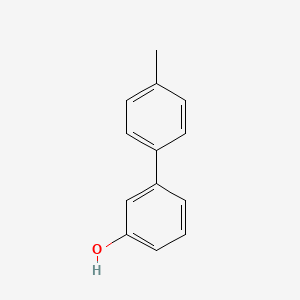

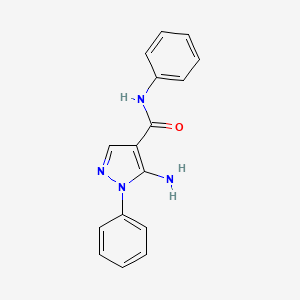

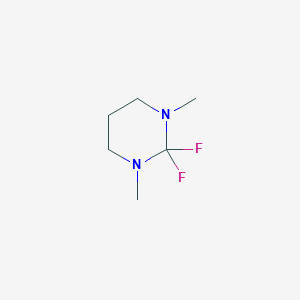

Maleimide, N-4-biphenylyl- is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol . It contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 imide .

Synthesis Analysis

The synthesis of maleimides can be achieved through various methods. For instance, maleimides can be converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts are generated to the corresponding polymers via ring-opening metathesis polymerization .Molecular Structure Analysis

The molecular structure of N-(4-Biphenylyl)maleimide is characterized by a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 imide .Chemical Reactions Analysis

Maleimides, due to their chemical structure, have biological activity capable of deactivating enzymes and inhibiting the metabolic pathway of bacteria and fungi . They have high selectivity and are excellent antimicrobials .Physical And Chemical Properties Analysis

The physical and chemical properties of maleimides can be characterized by FTIR, 1H NMR, and 13C NMR. Thermal curing behaviors of the monomers and thermal stabilities of the polymers are studied using thermal analysis .Applications De Recherche Scientifique

Anticancer Properties

N-4-biphenylyl-maleimide has shown promise as an anticancer agent. Its structural features make it an attractive candidate for inhibiting tumor cell growth and movement. Researchers have explored its potential in targeting specific cancer cell lines, making it a valuable asset in cancer therapy .

Advanced Drug Delivery Systems

Maleimide is a stable moiety that readily reacts with thiol groups. Scientists have harnessed this property to modify the surface of liposomes, creating maleimide-modified liposomes. These liposomes serve as an innovative drug delivery system. Their pH-responsive behavior and thiol-reactive nature make them ideal for targeted drug delivery .

Inhibition of Glycogen Synthase Kinase (GSK)

Compound C, a derivative of N-4-biphenylyl-maleimide, has been identified as a potent inhibitor of GSK. GSK plays a crucial role in various cellular processes, and inhibiting it has therapeutic implications for conditions like diabetes and neurodegenerative diseases .

Alzheimer’s Disease Treatment

N-substituted maleimide derivatives, including N-4-biphenylyl-maleimide, have shown promise as inhibitors for GSK-3. Given GSK-3’s involvement in Alzheimer’s disease pathology, these compounds hold potential as therapeutic agents for managing cognitive decline .

Antifungal Activity

Derived from the metabolite of the Serpula himantoides strain, compound E exhibits antifungal properties. Its maleimide skeleton contributes to its bioactivity, making it an interesting candidate for further investigation .

Antitumor Agent with Antitubulin Activity

3,4-di(aryl)maleimide F has been identified as an antitumor agent. Its antitubulin activity suggests that it interferes with microtubule dynamics, impacting cell division and proliferation. This property makes it valuable in cancer research .

Mécanisme D'action

Target of Action

Maleimide, N-4-biphenylyl-, is a derivative of maleimide, where the NH group is replaced with a phenyl group . Maleimides are known to exhibit various types of biological activity, often showing pronounced antimicrobial and cytostatic activity . They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

The mode of action of Maleimide, N-4-biphenylyl-, involves a reaction between a thiol and a maleimide to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction known as the thiol-Michael addition . The reaction between a free thiol and a maleimido group is an addition reaction . The high reactivity of the olefin is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

N-substituted maleimides, including Maleimide, N-4-biphenylyl-, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and growth of fungal cells. By inhibiting their synthesis, N-substituted maleimides can exert antifungal effects .

Pharmacokinetics

Maleimides in general are known to be essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units . One main drawback is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability .

Result of Action

The result of the action of Maleimide, N-4-biphenylyl-, is the inhibition of the biosynthesis of chitin and β(1,3)glucan in fungal cells . This leads to a disruption in the structural integrity of the fungal cell wall, exerting antifungal effects . Additionally, N-substituted maleimides are highly cytostatic, with IC values below 0.1 μg ml−1 .

Action Environment

The action of Maleimide, N-4-biphenylyl-, can be influenced by environmental factors. For instance, chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides . These factors had little if any effect on their antifungal and cytostatic action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-phenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKCYQPTDVVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207328 | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide, N-4-biphenylyl- | |

CAS RN |

58609-75-9 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)